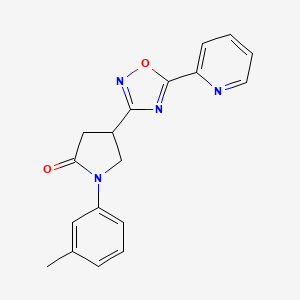
1-(3-Methylphenyl)-4-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Methylphenyl)-4-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one, also known as MPPO, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPPO is a heterocyclic compound that contains a pyrrolidin-2-one ring, an oxadiazole ring, and a pyridine ring.
科学的研究の応用
Apoptosis Induction and Anticancer Activity
Research has shown that certain 1,2,4-oxadiazole derivatives exhibit potent activity as apoptosis inducers, potentially serving as anticancer agents. A study identified a novel apoptosis inducer with significant activity against breast and colorectal cancer cell lines. This compound, through SAR studies, demonstrated that modifications on the oxadiazole ring, such as the introduction of a pyridyl group, could enhance its anticancer activity. Furthermore, the identification of TIP47 as a molecular target underscores the potential for these compounds in targeted cancer therapy (Zhang et al., 2005).
Synthesis and Biological Activity Prediction
Another significant application is in the synthesis of novel oxadiazole compounds with predicted biological activities. A one-pot condensation method was developed to create bicyclic systems involving the oxadiazole ring. The biological activity of these compounds was predicted, showcasing the utility of these derivatives in designing new therapeutic agents with potential activities (Kharchenko et al., 2008).
Antimicrobial and Antitubercular Agents
Oxadiazole derivatives have also been explored for their antimicrobial and antitubercular properties. Research into Mannich bases of certain oxadiazole compounds has revealed promising antibacterial and antifungal activities, suggesting these derivatives as potential antimicrobial agents (Kocabalkanli et al., 2001). Moreover, novel pyrrolyl oxadiazole derivatives have been synthesized and evaluated for their antitubercular activity, contributing valuable insights into the development of new treatments for tuberculosis (Joshi et al., 2015).
Optoelectronic Materials
In the field of materials science, oxadiazole derivatives have been utilized as electron-transporting and exciton-blocking materials in organic light-emitting diodes (OLEDs). These materials have shown to significantly improve the efficiency and stability of OLEDs, demonstrating the versatility of oxadiazole derivatives in developing advanced optoelectronic devices (Shih et al., 2015).
Antiviral Agents
Oxadiazole derivatives have also been identified as potent inhibitors of human rhinovirus (HRV) 3C protease, showcasing strong antiviral activity across a broad spectrum of HRV serotypes. This highlights the potential of these compounds in the development of novel antiviral therapies, especially for conditions caused by picornaviruses (Patick et al., 2005).
特性
IUPAC Name |
1-(3-methylphenyl)-4-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c1-12-5-4-6-14(9-12)22-11-13(10-16(22)23)17-20-18(24-21-17)15-7-2-3-8-19-15/h2-9,13H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CENHASYQQSVJIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CC(CC2=O)C3=NOC(=N3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylphenyl)-4-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

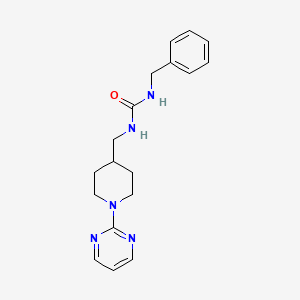
![2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2658633.png)
![4-chlorobenzyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide](/img/structure/B2658636.png)
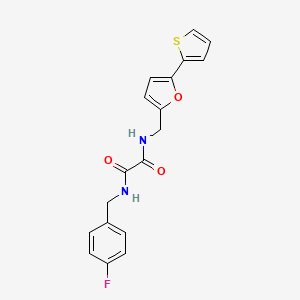
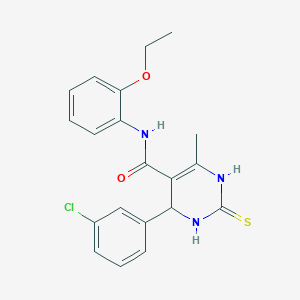
![1-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-2-(oxolan-2-yl)ethanone](/img/structure/B2658639.png)
![3-[(2,5-dimethylphenyl)methyl]-9-(4-ethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
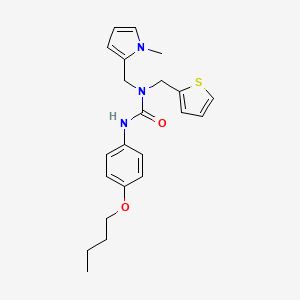
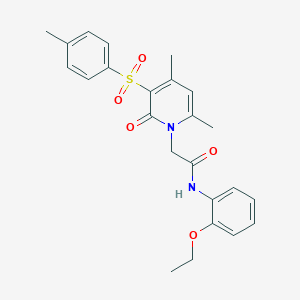
![Ethyl 2-(2-hydroxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2658645.png)
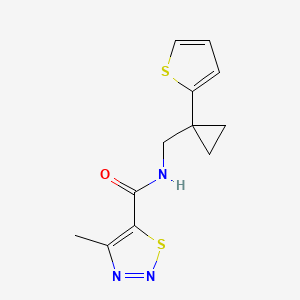
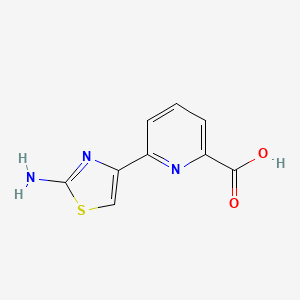
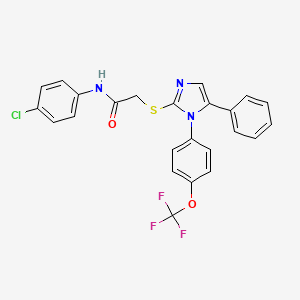
![(4-Methoxyphenyl)(8-methyl[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone](/img/structure/B2658653.png)